molecular formula C10H6Cl2O2S B1354571 3-Chloro-6-Methoxy-1-Benzothiophene-2-Carbonyl Chloride CAS No. 75998-29-7

3-Chloro-6-Methoxy-1-Benzothiophene-2-Carbonyl Chloride

Cat. No.: B1354571
CAS No.: 75998-29-7
M. Wt: 261.12 g/mol
InChI Key: DTMXTCKEPQWRPO-UHFFFAOYSA-N
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Description

3-Chloro-6-Methoxy-1-Benzothiophene-2-Carbonyl Chloride is a useful research compound. Its molecular formula is C10H6Cl2O2S and its molecular weight is 261.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-chloro-6-methoxy-1-benzothiophene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2O2S/c1-14-5-2-3-6-7(4-5)15-9(8(6)11)10(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMXTCKEPQWRPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(S2)C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20503740
Record name 3-Chloro-6-methoxy-1-benzothiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20503740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75998-29-7
Record name 3-Chloro-6-methoxy-1-benzothiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20503740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Chloro-6-Methoxy-1-Benzothiophene-2-Carbonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-Chloro-6-Methoxy-1-Benzothiophene-2-Carbonyl Chloride. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed predictive analysis of the NMR spectra, a robust experimental protocol for data acquisition, and an in-depth guide to spectral interpretation. The insights provided herein are grounded in established principles of NMR spectroscopy and the known electronic effects of substituents on heteroaromatic systems.

Introduction: The Significance of this compound

This compound, with the chemical formula C₁₀H₆Cl₂O₂S and CAS number 75998-29-7, is a substituted benzothiophene derivative.[1][2] The benzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[3] Derivatives of this heterocyclic system are known to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[3]

Given its potential as a key intermediate in the synthesis of novel therapeutic agents, unambiguous structural characterization is paramount. NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This guide provides a predictive framework for the ¹H and ¹³C NMR spectra of this specific molecule, enabling researchers to confirm its identity and purity.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is fundamental to interpreting its NMR spectra. The structure of this compound with conventional atom numbering is presented below. This numbering system will be used for the assignment of NMR signals.

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methoxy group protons. The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing chloro and carbonyl chloride groups.

Chemical Shift (δ)
  • Methoxy Protons (-OCH₃): This group will appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm. The electron-donating nature of the oxygen atom deshields these protons.

  • Aromatic Protons (H-4, H-5, H-7):

    • H-7: This proton is ortho to the electron-donating methoxy group and is expected to be the most shielded of the aromatic protons, appearing as a doublet around δ 7.0-7.2 ppm.

    • H-5: This proton is meta to the methoxy group and will likely appear as a doublet of doublets in the range of δ 7.3-7.5 ppm.

    • H-4: This proton is ortho to the sulfur atom and part of the benzene ring. It is expected to be the most deshielded of the aromatic protons due to the anisotropic effect of the thiophene ring and the electron-withdrawing nature of the adjacent carbonyl chloride group, appearing as a doublet around δ 7.8-8.0 ppm.

Splitting Patterns and Coupling Constants (J)

The aromatic protons will exhibit splitting due to coupling with their neighbors:

  • H-7: Doublet, coupled to H-5 with a small meta coupling constant (⁴J) of approximately 2-3 Hz.

  • H-5: Doublet of doublets, coupled to H-4 with a typical ortho coupling constant (³J) of 8-9 Hz and to H-7 with a meta coupling constant (⁴J) of 2-3 Hz.

  • H-4: Doublet, coupled to H-5 with an ortho coupling constant (³J) of 8-9 Hz.

Integration

The relative integration of the signals will be:

  • Methoxy protons (-OCH₃): 3H

  • Aromatic protons (H-4, H-5, H-7): 1H each

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show signals for all ten carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the molecule.

Chemical Shift (δ)
  • Methoxy Carbon (-OCH₃): This carbon is expected to appear in the range of δ 55-60 ppm.

  • Aromatic Carbons:

    • C-6: This carbon is directly attached to the electron-donating methoxy group and will be significantly shielded, appearing around δ 160-165 ppm.

    • C-4, C-5, C-7: These protonated aromatic carbons will appear in the typical aromatic region of δ 110-130 ppm.

    • C-3a, C-7a: These are quaternary carbons at the ring fusion and are expected in the range of δ 130-145 ppm.

  • Thiophene Ring Carbons:

    • C-2: This carbon is attached to the electron-withdrawing carbonyl chloride group and will be deshielded, appearing around δ 135-140 ppm.

    • C-3: This carbon is attached to the electronegative chlorine atom and will also be deshielded, appearing around δ 125-130 ppm.

  • Carbonyl Carbon (-COCl): The carbonyl carbon of the acid chloride is highly deshielded and is expected to appear in the range of δ 160-165 ppm.

Summary of Predicted NMR Data

The predicted ¹H and ¹³C NMR spectral data are summarized in the tables below for easy reference.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.9Singlet3H-OCH₃
~7.1Doublet1HH-7
~7.4Doublet of Doublets1HH-5
~7.9Doublet1HH-4

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Carbon TypeAssignment
~56CH₃-OCH₃
~105CHC-7
~115CHC-5
~125CHC-4
~128QuaternaryC-3
~132QuaternaryC-3a
~138QuaternaryC-2
~140QuaternaryC-7a
~162QuaternaryC-6
~163Quaternary-COCl

Experimental Protocol for NMR Data Acquisition

To ensure high-quality and reproducible NMR data, the following experimental protocol is recommended. This protocol is designed as a self-validating system, incorporating standard practices for NMR analysis of small organic molecules.

Sample Preparation
  • Weighing: Accurately weigh approximately 10-20 mg of the solid this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[4] Ensure the solvent is of high purity (≥99.8% D).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4] Modern spectrometers can also reference the spectrum to the residual solvent peak.[4]

Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Spectral Width: 16 ppm (centered around 5 ppm).

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: 240 ppm (centered around 120 ppm).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, as the ¹³C nucleus has a low natural abundance.

Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform a Fourier transform.

  • Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to TMS (0 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[4]

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peaks in both the ¹H and ¹³C spectra.

cluster_workflow NMR Experimental Workflow A Sample Preparation (Dissolve in CDCl3) B Data Acquisition (¹H and ¹³C NMR) A->B Insert into Spectrometer C Data Processing (FT, Phasing, Baseline Correction) B->C Raw Data (FID) D Spectral Analysis (Referencing, Integration, Peak Picking) C->D Processed Spectrum E Structural Elucidation D->E Assign Signals

Caption: A generalized workflow for NMR data acquisition and analysis.

Spectral Interpretation and Structural Confirmation

The acquired spectra should be compared with the predicted data. The presence of the characteristic signals for the methoxy group, the three distinct aromatic protons with their expected splitting patterns, and the correct number of carbon signals in the appropriate chemical shift regions would provide strong evidence for the structure of this compound.

For unambiguous assignment, especially of the quaternary carbons, two-dimensional (2D) NMR experiments can be employed:

  • COSY (Correlation Spectroscopy): To confirm the coupling between H-4 and H-5, and between H-5 and H-7.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate the proton signals with their directly attached carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations (2-3 bonds) between protons and carbons, which is particularly useful for assigning quaternary carbons. For example, the methoxy protons should show a correlation to C-6.

Conclusion

This technical guide provides a comprehensive predictive analysis of the ¹H and ¹³C NMR spectra of this compound, along with a detailed experimental protocol for data acquisition. By following the guidelines presented, researchers can confidently acquire and interpret the NMR data to verify the structure of this important synthetic intermediate. The combination of predictive analysis and a robust experimental framework ensures the scientific integrity and reliability of the structural characterization.

References

  • Bruker. (n.d.). NMR Solvent Data Chart. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12594638, this compound. Retrieved from [Link]

  • Patel, R. V., Patel, J. K., & Kumari, P. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. Medicinal Chemistry Research, 26(10), 2277–2301. [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3-Chloro-6-Methoxy-1-Benzothiophene-2-Carbonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive framework for the mass spectrometry (MS) analysis of 3-Chloro-6-Methoxy-1-Benzothiophene-2-Carbonyl Chloride, a key intermediate in pharmaceutical synthesis, notably for drugs like Raloxifene.[1][2][3] The inherent reactivity of the acyl chloride functional group presents significant analytical challenges, primarily its high susceptibility to hydrolysis. This document outlines robust methodologies encompassing sample handling, selection of appropriate ionization techniques, and detailed interpretation of mass spectra. We will explore both direct infusion and liquid chromatography-mass spectrometry (LC-MS) approaches, detailing expected fragmentation patterns and the identification of potential degradants. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish reliable and reproducible analytical protocols for this and structurally similar reactive molecules.

Introduction: The Analytical Challenge

This compound is a substituted benzothiophene derivative of significant interest in medicinal chemistry and pharmaceutical development.[1] Its molecular structure combines a stable benzothiophene core with a highly reactive acyl chloride group.[4][5][6] This reactivity, while synthetically useful, makes the compound exceptionally sensitive to moisture, readily hydrolyzing to its corresponding carboxylic acid.[7] Therefore, any analytical workflow must be meticulously designed to preserve the integrity of the analyte from sample preparation through to detection.

Mass spectrometry is an indispensable tool in pharmaceutical analysis, offering unparalleled sensitivity and specificity for identity confirmation, purity assessment, and impurity profiling.[8][9] However, the analysis of a reactive molecule like this carbonyl chloride demands a nuanced approach that goes beyond standard protocols. This guide provides the expertise-driven insights necessary to navigate these challenges effectively.

Physicochemical Properties and Structural Features

A foundational understanding of the analyte's properties is critical for method development and data interpretation.

Structure:

Figure 1. Chemical Structure of this compound.

PropertyValueSource
Molecular Formula C₁₀H₆Cl₂O₂S[4][5]
Average Molecular Weight 261.12 g/mol [4][5]
Monoisotopic Mass 259.946556 Da[4][5]
Key Functional Groups Acyl Chloride, Benzothiophene, Methoxy Ether, Aryl ChlorideN/A
Primary Analytical Concern High reactivity of the acyl chloride group with nucleophiles (e.g., water).[7]N/A

The presence of two chlorine atoms and one sulfur atom gives this molecule a distinct isotopic pattern, which is a powerful diagnostic tool in mass spectrometry for confirming the elemental composition of observed ions.

Critical Considerations for Sample Handling and Preparation

The axiom "analysis is only as good as the sample preparation" is especially true for reactive intermediates. The primary goal is to prevent the hydrolysis of the acyl chloride to the carboxylic acid.

Solvent Selection and Environment
  • Expert Insight: The choice of solvent is the most critical parameter. Protic solvents (e.g., methanol, water) are incompatible and will rapidly degrade the analyte. All solvents must be of the highest purity, anhydrous, and aprotic.

  • Recommended Solvents:

    • Anhydrous Acetonitrile (ACN)

    • Anhydrous Dichloromethane (DCM)

    • Anhydrous Tetrahydrofuran (THF)

  • Environmental Control: Whenever possible, handle the solid compound and prepare solutions inside a glovebox or under a stream of dry, inert gas (e.g., nitrogen or argon).[10][11] All glassware must be rigorously dried in an oven (e.g., 140°C for 4 hours) and cooled under an inert atmosphere before use.[11]

Workflow for Sample Preparation

The following diagram illustrates a self-validating workflow designed to minimize degradation.

G cluster_prep Inert Environment (Glovebox/N2) cluster_analysis LC-MS System Dry_Glassware Oven-Dried Glassware (>120°C) Weigh_Sample Weigh Solid Sample Dry_Glassware->Weigh_Sample Cool under N2 Add_Solvent Add Anhydrous Aprotic Solvent (e.g., ACN) Weigh_Sample->Add_Solvent Vortex Vortex to Dissolve Add_Solvent->Vortex Transfer Transfer to Autosampler Vial (with septum cap) Vortex->Transfer Autosampler Autosampler Injection Transfer->Autosampler Immediate Analysis

Sources

solubility of 3-Chloro-6-Methoxy-1-Benzothiophene-2-Carbonyl Chloride in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 3-Chloro-6-Methoxy-1-Benzothiophene-2-Carbonyl Chloride in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] Understanding its solubility is paramount for optimizing reaction conditions, developing purification strategies, and ensuring safe handling. This document synthesizes theoretical solubility principles with practical, field-proven methodologies, offering researchers and drug development professionals a definitive resource for working with this compound.

Introduction: The Significance of a Key Building Block

This compound is a substituted benzothiophene derivative. The benzothiophene scaffold is a core component in numerous medicinally important compounds, including selective estrogen receptor modulators (SERMs) like Raloxifene, and antifungal agents such as Sertaconazole.[2] The reactivity of the acyl chloride group makes this specific molecule a versatile precursor for creating a wide array of derivatives through acylation reactions.[1]

Effective use of this intermediate hinges on a thorough understanding of its physicochemical properties, most notably its solubility in various organic solvents. Solubility dictates critical process parameters, including:

  • Reaction Kinetics: The rate and efficiency of a chemical reaction are often dependent on the concentration of reactants in the solution phase.

  • Purification: Techniques such as crystallization and chromatography are fundamentally governed by differential solubility.[3]

  • Process Safety and Handling: Knowledge of solubility and reactivity prevents hazardous situations, particularly given the moisture-sensitive nature of acyl chlorides.

This guide provides a foundational understanding of these aspects, grounded in both chemical theory and established laboratory practice.

Physicochemical Profile

A compound's solubility is intrinsically linked to its molecular structure and physical properties. The key characteristics of this compound are summarized below.

PropertyValueSource
IUPAC Name This compound[4]
CAS Number 75998-29-7[4][5]
Molecular Formula C₁₀H₆Cl₂O₂S[4][5]
Molecular Weight 261.12 g/mol [4][5]
Appearance Predicted to be a solid[3]
Topological Polar Surface Area 54.5 Ų[4][5]
XLogP3-AA (Lipophilicity) 4.4[4]
Hydrogen Bond Donors 0[4]
Hydrogen Bond Acceptors 3[4]

The high XLogP3-AA value suggests significant lipophilicity (a tendency to dissolve in fats, oils, and non-polar solvents), while the polar surface area, arising from the oxygen and sulfur atoms, indicates it will interact favorably with polar molecules. The most dominant feature, however, is the highly reactive acyl chloride group, which dictates its behavior in protic solvents.

Theoretical Principles and Predicted Solubility Profile

The venerable principle of "like dissolves like" is the cornerstone of solubility prediction.[6] A solute dissolves best in a solvent that has a similar polarity.

Molecular Structure Analysis:

  • Non-Polar Core: The fused benzothiophene ring system is aromatic, rigid, and predominantly non-polar.

  • Polar/Reactive Groups: The methoxy group (-OCH₃) contributes moderate polarity. The acyl chloride (-COCl) is a highly polar and electrophilic functional group, making it susceptible to nucleophilic attack.

Predicted Solubility: Based on this structure, we can predict its solubility behavior. The compound is expected to be soluble in solvents that can accommodate its large non-polar core while also interacting with its polar functionalities. Crucially, for protic solvents, the interaction is a chemical reaction, not simple dissolution.

Solvent ClassExample SolventsPredicted SolubilityRationale & Causality
Halogenated Dichloromethane (DCM), ChloroformHigh These solvents are polar enough to dissolve the acyl chloride group but are aprotic and non-nucleophilic, preventing reaction. Their polarity matches the overall profile of the molecule well. Recrystallization of similar compounds from CH₂Cl₂/hexane mixtures supports this.[7]
Aromatic Toluene, ChlorobenzeneModerate to High The aromatic nature of these solvents allows for favorable π-stacking interactions with the benzothiophene ring.
Ethers Tetrahydrofuran (THF), Diethyl EtherModerate to High These are polar aprotic solvents that can solvate the molecule effectively without reacting.
Ketones AcetoneModerate A polar aprotic solvent, likely a good solvent, but its higher reactivity compared to ethers or halogenated solvents warrants caution.
Esters Ethyl AcetateModerate A common solvent of intermediate polarity; expected to be effective.
Aliphatic Hydrocarbons Heptane, HexaneLow to Insoluble These non-polar solvents cannot effectively solvate the polar acyl chloride group. They are often used as anti-solvents to induce crystallization or precipitation.[7]
Protic (Alcohols) Methanol, EthanolReactive Alcohols are nucleophiles that will react with the acyl chloride to form the corresponding ester. This is a solvolysis reaction, not dissolution.
Protic (Aqueous) WaterReactive & Insoluble The compound is hydrolytically unstable. It reacts violently with water to form the corresponding carboxylic acid and corrosive HCl gas.[8] Its predicted insolubility in water is based on the carboxylic acid derivative.[3]

Experimental Protocol for Quantitative Solubility Determination

To move beyond prediction, a robust experimental protocol is required. The following describes a self-validating system for determining the equilibrium solubility of the compound in a chosen aprotic solvent.

Workflow for Solubility Determination

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling cluster_quant 4. Quantification (Gravimetric) prep_mat Source Compound & Solvent (Verify Purity) prep_setup Set up Isothermal Bath (e.g., 25°C) prep_mat->prep_setup add_excess Add Excess Solute to Known Volume of Solvent prep_setup->add_excess agitate Agitate for 24-48h to Reach Equilibrium add_excess->agitate settle Allow Solids to Settle agitate->settle withdraw Withdraw Supernatant (Isothermal Syringe) settle->withdraw filter Filter Immediately (0.22 µm PTFE Filter) withdraw->filter collect Collect Known Volume of Filtrate filter->collect weigh_vial Tare Collection Vial weigh_vial->collect evaporate Evaporate Solvent (Inert Gas Stream) collect->evaporate weigh_final Weigh Residue evaporate->weigh_final calculate Calculate Solubility (mg/mL or g/L) weigh_final->calculate

Caption: Isothermal equilibrium solubility determination workflow.

Step-by-Step Methodology
  • Materials and Preparation:

    • Use high-purity this compound.

    • Use anhydrous, HPLC-grade organic solvents.

    • Prepare 4 mL glass vials with PTFE-lined screw caps.

    • Set up a temperature-controlled shaker or orbital incubator at the desired temperature (e.g., 25.0 ± 0.5 °C).

  • Equilibration:

    • To a vial, add a known volume of the solvent (e.g., 2.0 mL).

    • Add an excess amount of the solute (enough so that solid remains visible after equilibration).

    • Seal the vials tightly and place them in the temperature-controlled shaker.

    • Agitate the vials for a minimum of 24 hours. A 48-hour period is recommended to ensure equilibrium is fully established.

  • Sampling and Filtration:

    • After equilibration, remove the vials and let them stand in a temperature-controlled block for 30 minutes to allow undissolved solids to settle.

    • Carefully draw a sample of the clear supernatant using a glass syringe that has been thermally equilibrated to the experimental temperature.

    • Immediately attach a 0.22 µm PTFE syringe filter and dispense the solution into a pre-weighed, tared vial. This step must be performed quickly to prevent solvent evaporation or temperature-induced precipitation.

  • Quantification (Gravimetric Method):

    • Accurately record the volume of the filtered sample collected.

    • Place the tared vial in a vacuum oven or use a gentle stream of inert gas (e.g., nitrogen) to slowly evaporate the solvent to dryness.

    • Once the residue is completely dry, weigh the vial again.

    • Calculate the solubility using the formula: Solubility (g/L) = (Final Mass - Tare Mass) / Volume of Filtrate (L)

  • Validation and Trustworthiness:

    • The protocol is self-validating by ensuring an excess of solid is present throughout, confirming saturation.

    • Running the experiment in triplicate for each solvent is essential to establish reproducibility and report the mean solubility with a standard deviation.

    • A time-point study (e.g., sampling at 24, 48, and 72 hours) can be performed initially to confirm that 24-48 hours is sufficient to reach a stable equilibrium concentration.

Safety, Handling, and Storage

As a Senior Application Scientist, I must emphasize that operational excellence is inseparable from a culture of safety. The acyl chloride functional group imparts specific hazards that demand rigorous safety protocols.

Hazard Identification:

  • Corrosive: The compound is classified as causing severe skin burns and eye damage.[4] Contact with tissue will cause chemical burns.

  • Reactive with Water: Acyl chlorides react exothermically and often violently with water and other protic compounds (alcohols, amines).[8] This reaction liberates hydrogen chloride (HCl), a corrosive and toxic gas.[9]

  • Inhalation Hazard: Vapors and the HCl gas produced upon hydrolysis are corrosive to the respiratory tract.[8][9]

Mandatory Handling Procedures:

  • Engineering Controls: All handling must be performed inside a certified chemical fume hood to control exposure to vapors and potential HCl gas release.[8][10]

  • Inert Atmosphere: To prevent degradation from atmospheric moisture, handle the solid under an inert atmosphere (e.g., nitrogen or argon), especially for long-term storage or sensitive reactions.[8][11]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles and a full-face shield are mandatory.[9]

    • Hand Protection: Wear chemical-resistant gloves (e.g., butyl rubber or laminate film; double-gloving is recommended).

    • Body Protection: A flame-retardant lab coat and closed-toe shoes are required.

Storage and Spill Management:

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for corrosive materials.[11][12] Ensure the storage location is separate from water, bases, alcohols, and oxidizing agents.

  • Spill Response: In case of a spill, do NOT use water. Cordon off the area. Use an inert absorbent material like sand, diatomite, or commercial acid-spill neutralizer.[10] Collect the material using non-sparking tools into a clearly labeled, sealed container for hazardous waste disposal.[8][12]

First Aid:

  • Skin/Eye Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

References

  • ChemSynthesis. (n.d.). methyl 3-chloro-6-methoxy-1-benzothiophene-2-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Google Patents. (n.d.). EP0731800A1 - IMPROVED PROCESS FOR THE SYNTHESIS OF 3-CHLOROBENZO [b]THIOPHENE-2-CARBONYL CHLORIDES.
  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • ResearchGate. (2015). SYNTHESIS OF NEW HETEROCYCLIC COMPOUNDS DERIVED FROM 3-CHLOROBENZO[B]THIOPHENE-2-CARBONYL CHLORIDE. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

  • Alchemist-chem. (n.d.). 3-chloro-6-methoxy-1-benzothiophene-2-carboxylic acid. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetyl chloride D3. Retrieved from [Link]

  • Google Patents. (n.d.). EP0832889B1 - Process for the synthesis of benzothiophenes.
  • PubChem. (n.d.). 3-Chlorobenzo(b)thiophene-2-carbonyl chloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]

  • Chemical Synthesis Database. (n.d.). 3-chloro-1-benzothiophene-2-carbonyl chloride. Retrieved from [Link]

  • Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]

  • European Patent Office. (2016). METHOD FOR PREPARATION OF THIOPHENE-2-CARBONYL CHLORIDES. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Chloro-6-Methoxy-1-Benzothiophene-2-Carbonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 3-Chloro-6-Methoxy-1-Benzothiophene-2-Carbonyl Chloride, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Due to the limited availability of direct experimental data for this specific molecule, this guide integrates established knowledge of related benzothiophene derivatives, plausible synthetic pathways, and in-depth computational analysis to elucidate its structural characteristics. This document serves as a vital resource for researchers engaged in the synthesis, characterization, and application of novel benzothiophene-based compounds.

Introduction: The Significance of the Benzothiophene Scaffold

Benzothiophene derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide array of biological activities. The inherent structural features of the benzothiophene ring system allow for diverse functionalization, leading to compounds with applications as selective estrogen receptor modulators (SERMs), and agents with antibacterial, anti-inflammatory, and anti-tumor properties. The title compound, this compound, serves as a key intermediate in the synthesis of more complex molecules, making a thorough understanding of its structure and reactivity paramount for the design of new chemical entities.

Molecular Structure and Physicochemical Properties

This compound is an organic compound with the molecular formula C₁₀H₆Cl₂O₂S.[2][3][4] Its structure comprises a benzothiophene core substituted with a chlorine atom at the 3-position, a methoxy group at the 6-position, and a carbonyl chloride group at the 2-position.

PropertyValueSource
Molecular Formula C₁₀H₆Cl₂O₂S[2][3][4]
Molecular Weight 261.12 g/mol [2][3][4]
IUPAC Name This compound[3]
CAS Number 75998-29-7[2][3][4]

Synthesis and Characterization

Proposed Synthetic Pathway

The most probable synthetic route involves the conversion of the corresponding carboxylic acid, 3-chloro-6-methoxy-1-benzothiophene-2-carboxylic acid, to the acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. This is a standard and widely used transformation in organic synthesis.

Experimental Protocol: Synthesis of this compound (Proposed)

  • Starting Material: 3-chloro-6-methoxy-1-benzothiophene-2-carboxylic acid.[1]

  • Reaction Setup: To a solution of 3-chloro-6-methoxy-1-benzothiophene-2-carboxylic acid in a dry, inert solvent (e.g., dichloromethane or toluene), add an excess of thionyl chloride.

  • Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated under reflux until the evolution of gas (HCl and SO₂) ceases.

  • Work-up and Purification: The excess thionyl chloride and solvent are removed under reduced pressure. The crude product can then be purified by recrystallization or distillation under high vacuum to yield the desired this compound.

Spectroscopic Characterization (Predicted)

In the absence of direct experimental spectra, the following characteristic spectroscopic signatures can be predicted based on the analysis of similar compounds.

3.2.1. Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching of the acyl chloride group.

  • C=O Stretch (Acyl Chloride): A strong band is anticipated in the region of 1750-1800 cm⁻¹ . The exact position will be influenced by the electronic effects of the benzothiophene ring and the chlorine substituent.

  • C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹ .

  • Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

  • C-O Stretch (Methoxy): A characteristic band around 1020-1250 cm⁻¹ .

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methoxy group protons. The chemical shifts will be influenced by the substitution pattern on the benzothiophene ring.

    • Methoxy Protons (-OCH₃): A singlet around δ 3.8-4.0 ppm .

    • Aromatic Protons: A complex multiplet pattern in the aromatic region (δ 7.0-8.0 ppm ) corresponding to the three protons on the benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.

    • Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 160-170 ppm .

    • Aromatic and Thiophene Carbons: A series of signals in the range of δ 110-150 ppm .

    • Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm .

Conformational Analysis: A Computational Approach

The conformation of this compound is primarily determined by the orientation of the carbonyl chloride group relative to the benzothiophene ring. The rotation around the C2-C(O) bond gives rise to two potential planar conformers: the O,S-cis and O,S-trans isomers.

In the O,S-cis conformer, the carbonyl oxygen is oriented towards the sulfur atom of the thiophene ring, while in the O,S-trans conformer, it is oriented away from the sulfur atom. Studies on related 2-acetylthiophenes have shown a strong preference for the O,S-cis conformation, which is stabilized by favorable electrostatic interactions.[5]

Computational Methodology

To investigate the conformational preferences of this compound, computational modeling using Density Functional Theory (DFT) is a powerful tool.

Computational Protocol: Conformational Analysis

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Method: Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

  • Procedure:

    • Build the initial structures for both the O,S-cis and O,S-trans conformers.

    • Perform geometry optimization for both conformers to find the minimum energy structures.

    • Calculate the vibrational frequencies to confirm that the optimized structures are true minima (no imaginary frequencies).

    • Compare the relative energies of the two conformers to determine the more stable one.

    • A potential energy surface scan can be performed by rotating the dihedral angle of the carbonyl chloride group to map the energy landscape of the conformational change.

Predicted Conformational Preference

Based on analogies with similar compounds, it is predicted that the O,S-cis conformer of this compound will be the more stable isomer. This preference is likely due to a combination of steric and electronic factors, including potential stabilizing interactions between the carbonyl oxygen and the sulfur atom.

The presence of the chloro and methoxy substituents on the benzothiophene ring will likely influence the precise dihedral angle and the energy difference between the conformers, but the overall preference for the O,S-cis form is expected to be maintained.

It is also worth noting that in the solid state, crystal packing forces can sometimes favor a different conformation than the one that is most stable in the gas phase or in solution. Furthermore, the phenomenon of "ring flip disorder," observed in some thiophene-3-carbonyl derivatives, where two conformations coexist in the crystal lattice, could also be a possibility for this molecule.[6]

Logical Frameworks and Workflows

Synthetic and Analytical Workflow

cluster_synthesis Synthesis cluster_analysis Characterization cluster_conformation Conformational Analysis start 3-Chloro-6-methoxy-1- benzothiophene-2-carboxylic acid reagent Thionyl Chloride (SOCl₂) start->reagent Chlorination product 3-Chloro-6-Methoxy-1- Benzothiophene-2-Carbonyl Chloride reagent->product ir IR Spectroscopy product->ir nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ms Mass Spectrometry product->ms comp Computational Modeling (DFT) product->comp xray X-ray Crystallography (if crystals available) product->xray

Caption: Synthetic and analytical workflow for this compound.

Conformational Isomerism

O_S_cis O,S-cis Conformer (Predicted Lower Energy) O_S_trans O,S-trans Conformer (Predicted Higher Energy) O_S_cis->O_S_trans Rotation around C2-C(O) bond

Caption: Conformational isomers of this compound.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and conformational landscape of this compound. While direct experimental data is limited, a robust understanding of this molecule has been constructed through the analysis of related compounds, established synthetic methodologies, and predictive computational chemistry. The insights presented herein are intended to empower researchers in the fields of medicinal chemistry and drug development to effectively utilize this important synthetic intermediate in the creation of novel and impactful therapeutic agents. Further experimental validation of the predicted spectroscopic and conformational properties is encouraged to solidify our understanding of this versatile chemical entity.

References

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Methodological & Application

The Versatile Role of 3-Chloro-6-Methoxy-1-Benzothiophene-2-Carbonyl Chloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of contemporary drug discovery, the benzothiophene scaffold stands out as a "privileged structure," a core molecular framework that consistently appears in a multitude of biologically active compounds.[1][2] Its derivatives have shown a remarkable breadth of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-diabetic properties.[1][2] This application note delves into a particularly valuable building block within this chemical family: 3-Chloro-6-Methoxy-1-Benzothiophene-2-Carbonyl Chloride . We will explore its synthesis, reactivity, and strategic application in the construction of potent kinase inhibitors, providing detailed protocols for both its preparation and its use in the synthesis of a model bioactive compound.

Chemical Profile and Strategic Importance

This compound is a highly reactive intermediate, primed for diverse chemical transformations. Its utility in medicinal chemistry is underscored by the strategic placement of its functional groups:

  • Benzothiophene Core: Provides a rigid, bicyclic scaffold that can effectively orient substituents for optimal interaction with biological targets.

  • Carbonyl Chloride: A highly electrophilic group, making it an excellent acylating agent for introducing the benzothiophene moiety onto various nucleophiles such as amines, alcohols, and hydrazines.[3][4]

  • 3-Chloro Group: This substituent can influence the electronic properties of the ring system and provide a potential vector for further chemical modification or specific interactions within a protein's binding pocket.

  • 6-Methoxy Group: The methoxy group can modulate the compound's solubility, metabolic stability, and can form key hydrogen bond interactions with target proteins. Its presence is a known feature in several successful drug molecules, including the selective estrogen receptor modulator, Raloxifene.[5]

Synthesis of this compound: A Two-Step Protocol

The synthesis of this key intermediate can be efficiently achieved in a two-step process starting from the corresponding carboxylic acid.

Part 1: C3-Chlorination of 6-Methoxy-1-Benzothiophene-2-Carboxylic Acid

This protocol outlines the selective chlorination at the C3 position of the benzothiophene ring system.

Protocol 1: Synthesis of 3-Chloro-6-Methoxy-1-Benzothiophene-2-Carboxylic Acid

ParameterValue/Description
Reaction Electrophilic Chlorination
Starting Material 6-Methoxy-1-Benzothiophene-2-Carboxylic Acid
Reagent Aqueous Sodium Hypochlorite (NaOCl)
Solvent Acetonitrile
Temperature Room Temperature to 70°C
Work-up Extraction and Crystallization

Step-by-Step Methodology:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-Methoxy-1-Benzothiophene-2-Carboxylic Acid in acetonitrile (0.5 M).

  • With vigorous stirring, add an aqueous solution of sodium hypochlorite pentahydrate (2.67 M, 2 equivalents) to the solution.

  • For an accelerated reaction, the mixture can be heated to 70°C and stirred for approximately 20-30 minutes. Alternatively, the reaction can proceed at room temperature over 48 hours.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and partition between water and dichloromethane.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-Chloro-6-Methoxy-1-Benzothiophene-2-Carboxylic Acid.

Causality Behind Experimental Choices: The use of sodium hypochlorite provides a milder and more selective method for chlorination compared to harsher reagents, minimizing potential side reactions. Acetonitrile is chosen as the solvent due to its ability to dissolve the starting material and its miscibility with the aqueous reagent, facilitating the reaction.

Part 2: Conversion to the Acid Chloride

The final step involves the conversion of the carboxylic acid to the highly reactive carbonyl chloride.

Protocol 2: Synthesis of this compound

ParameterValue/Description
Reaction Acyl Chloride Formation
Starting Material 3-Chloro-6-Methoxy-1-Benzothiophene-2-Carboxylic Acid
Reagent Thionyl Chloride (SOCl₂)
Solvent Toluene (or neat)
Temperature Reflux
Work-up Distillation/Removal of Excess Reagent

Step-by-Step Methodology:

  • In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (HCl and SO₂), place 3-Chloro-6-Methoxy-1-Benzothiophene-2-Carboxylic Acid.

  • Add an excess of thionyl chloride (SOCl₂), typically 2-3 equivalents, either neat or in a solvent like toluene.[7]

  • Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The evolution of HCl and SO₂ gases will be observed.

  • Monitor the reaction by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent by distillation under reduced pressure.

  • The resulting crude this compound is often of sufficient purity for subsequent reactions. If necessary, it can be purified by vacuum distillation.

Trustworthiness of the Protocol: This two-step synthesis is a self-validating system. The successful chlorination in the first step can be confirmed by NMR and mass spectrometry. The conversion to the acid chloride in the second step is readily monitored by the disappearance of the carboxylic acid starting material and the formation of the highly reactive acyl chloride, which can be derivatized for characterization.

Application in the Synthesis of Kinase Inhibitors

The benzothiophene scaffold is a key component in a number of potent kinase inhibitors.[8][9] The 3-chloro and 6-methoxy substituents can play a crucial role in tuning the selectivity and potency of these inhibitors. For instance, 5-methoxybenzothiophene-2-carboxamide derivatives have been identified as selective inhibitors of Cdc-like kinases (Clk1/4), which are implicated in cancer.[10]

The following protocol details the synthesis of a model benzothiophene-2-carboxamide, a common structural motif in kinase inhibitors, using our title compound.

Protocol 3: Synthesis of a Model Benzothiophene-2-Carboxamide Kinase Inhibitor Scaffold

ParameterValue/Description
Reaction Amide Bond Formation (Acylation)
Starting Materials This compound, a primary or secondary amine (e.g., 4-aminopyridine)
Base Triethylamine (Et₃N) or Pyridine
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)
Temperature 0°C to Room Temperature
Work-up Aqueous wash, extraction, and chromatography

Step-by-Step Methodology:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chosen amine (1 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane.

  • Add the solution of the carbonyl chloride dropwise to the cooled amine solution with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with a mild acidic solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford the pure benzothiophene-2-carboxamide derivative.

Expertise & Experience in Protocol Design: The choice of a non-nucleophilic base is critical to prevent unwanted side reactions with the highly reactive carbonyl chloride. Cooling the reaction to 0°C during the addition helps to control the exothermicity of the reaction and minimize the formation of byproducts. The aqueous work-up procedure is designed to effectively remove unreacted starting materials and the salt byproduct (triethylammonium chloride).

Visualization of Synthetic Pathways

To visually represent the described synthetic workflows, the following diagrams have been generated using Graphviz (DOT language).

Synthesis_Workflow cluster_synthesis Synthesis of the Key Intermediate cluster_application Application in Kinase Inhibitor Synthesis Start_Acid 6-Methoxy-1-Benzothiophene- 2-Carboxylic Acid Chlorinated_Acid 3-Chloro-6-Methoxy-1-Benzothiophene- 2-Carboxylic Acid Start_Acid->Chlorinated_Acid NaOCl, MeCN Acid_Chloride 3-Chloro-6-Methoxy-1-Benzothiophene- 2-Carbonyl Chloride Chlorinated_Acid->Acid_Chloride SOCl₂, Reflux Final_Product 3-Chloro-6-Methoxy-N-(R₁,R₂)-1-Benzothiophene- 2-Carboxamide Acid_Chloride->Final_Product Et₃N, DCM Amine Primary or Secondary Amine (R₁R₂NH) Amine->Final_Product

Caption: Synthetic workflow for the preparation and application of the title compound.

Kinase_Inhibitor_Logic Building_Block 3-Chloro-6-Methoxy- 1-Benzothiophene- 2-Carbonyl Chloride Reaction Acylation Reaction (Amide Bond Formation) Building_Block->Reaction Scaffold Benzothiophene-2-Carboxamide Scaffold Reaction->Scaffold Biological_Target Kinase Active Site Scaffold->Biological_Target Binds to Outcome Modulation of Kinase Activity (e.g., Inhibition of Proliferation, Induction of Apoptosis) Biological_Target->Outcome Leads to

Caption: Logical relationship from building block to biological outcome.

Conclusion

This compound is a high-value, versatile intermediate for medicinal chemists. Its straightforward synthesis and high reactivity make it an ideal starting point for the rapid generation of diverse compound libraries. The protocols provided herein offer a robust and reliable pathway for its preparation and subsequent use in the synthesis of potential kinase inhibitors. The strategic incorporation of the benzothiophene scaffold, along with the modulating effects of the chloro and methoxy substituents, continues to be a fruitful avenue in the quest for novel therapeutics.

References

  • Synthesis of 6-Methoxy-3-(1-methylethoxy)-benzo[b]thiophene-2-carboxylic acid. PrepChem. [Link]

  • C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. National Center for Biotechnology Information. [Link]

  • Conversion of carboxylic acids to acid chlorides. Chemistry LibreTexts. [Link]

  • Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. ACS Publications. [Link]

  • Process for the synthesis of benzothiophenes.
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  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. National Center for Biotechnology Information. [Link]

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  • IMPROVED PROCESS FOR THE SYNTHESIS OF 3-CHLOROBENZO [b]THIOPHENE-2-CARBONYL CHLORIDES.
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Application Notes & Protocols for the Synthesis of Antimicrobial Benzothiophene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzothiophene Scaffold in Antimicrobial Drug Discovery

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent development of novel antimicrobial agents. Within the landscape of medicinal chemistry, heterocyclic compounds are a cornerstone of drug discovery, and among them, the benzothiophene scaffold has emerged as a privileged structure.[1][2][3] Benzothiophene, an aromatic bicyclic system where a benzene ring is fused to a thiophene ring, offers a unique combination of chemical stability, structural rigidity, and opportunities for diverse functionalization.[1][4] These characteristics have enabled the development of benzothiophene derivatives with a broad spectrum of pharmacological activities, including potent antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2] This guide provides an in-depth exploration of key synthetic strategies and a detailed, field-proven protocol for the synthesis of benzothiophene-based compounds, designed to empower researchers in their quest for the next generation of antimicrobial therapeutics.

Part 1: Strategic Approaches to Benzothiophene Synthesis

The construction of the benzothiophene core can be achieved through numerous synthetic pathways. The choice of a specific route is often dictated by the desired substitution pattern, the availability of starting materials, and the need for atom economy and procedural efficiency. Below, we discuss several authoritative strategies, explaining the chemical logic underpinning each approach.

Intramolecular Cyclization Strategies

Intramolecular cyclization is a powerful and common method for forming the benzothiophene ring system.[1][4] These reactions typically involve creating a key C-S bond to close the thiophene ring onto a pre-existing benzene ring.

  • Causality & Experimental Choice: This approach is favored when the starting materials, typically substituted thiophenols or aryl sulfides, are readily accessible. The choice of catalyst and reaction conditions is critical for driving the cyclization to completion and minimizing side products. For instance, the cyclization of arylmercapto acetals can be achieved in the gas phase using a solid acid catalyst like ZnCl₂-impregnated montmorillonite, which facilitates dehydration and ring closure.[4] A milder, solution-phase alternative involves using an acidic resin like Amberlyst A-15 in a high-boiling solvent such as toluene.[4]

Iodine-Catalyzed Cascade Reactions

A highly efficient and greener approach involves the reaction of substituted thiophenols with alkynes.[5] Molecular iodine serves as an effective catalyst for a cascade reaction that forms the benzothiophene skeleton in a single step.

  • Causality & Mechanistic Insight: This reaction proceeds via an electrophilic addition of iodine to the alkyne, followed by nucleophilic attack by the sulfur of the thiophenol. Subsequent intramolecular cyclization and rearomatization yield the final product. The key advantage of this method is its metal-free and often solvent-free nature, which simplifies purification and reduces environmental impact.[2][5] The reaction is typically conducted at elevated temperatures (e.g., 110 °C) to provide the necessary activation energy for the cascade.[2]

Transition Metal-Catalyzed Syntheses

Modern organic synthesis frequently employs transition metals, particularly palladium, to construct complex molecules with high precision.

  • Causality & Experimental Choice: Palladium-catalyzed reactions, such as the heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols, offer a sophisticated route to specifically substituted benzothiophenes.[6] This method is chosen for its high functional group tolerance and control over regioselectivity. The catalyst system, often a combination of a palladium salt (e.g., PdI₂) and an additive (e.g., KI), activates the starting material, facilitating the cyclization and subsequent dehydration to form the aromatic ring system.[6]

Synthesis from Aryne Precursors

For accessing complex, highly substituted benzothiophenes, reactions involving aryne intermediates provide a novel and powerful tool.[7]

  • Causality & Mechanistic Insight: Arynes are highly reactive intermediates generated in situ, typically from o-silylaryl triflates in the presence of a fluoride source like CsF.[7] These intermediates readily undergo nucleophilic attack. In this synthesis, an alkynyl sulfide attacks the aryne, initiating a sequence of cyclization and rearrangement steps to furnish the benzothiophene product.[7] This strategy is particularly valuable for creating substitution patterns that are difficult to achieve using classical methods.[7]

Part 2: Application Protocol: Multi-Step Synthesis of a Benzothiophene-Chalcone Hybrid and its Cyclization to a Pyrimidine Derivative

This section provides a detailed protocol for synthesizing a potent antimicrobial agent. The strategy involves a modular approach: (1) functionalization of a benzothiophene core, (2) synthesis of a chalcone intermediate, and (3) cyclization to a final bioactive heterocycle. Chalcones (α,β-unsaturated ketones) are well-known pharmacophores, and their integration with a benzothiophene nucleus is a proven strategy for enhancing biological activity.[8]

Workflow Overview

The following diagram illustrates the overall synthetic workflow, from the starting benzothiophene derivative to the final pyrimidine target.

G A 3-Chlorobenzothiophene-2-carbonyl chloride B Amidation with 4-aminoacetophenone A->B Step 1 C Intermediate: 4-acetylphenyl-3-chloro-1- benzothiophene-2-carboxamide B->C D Claisen-Schmidt Condensation with Aryl Aldehyde C->D Step 2 E Chalcone Intermediate D->E F Cyclization with Urea E->F Step 3 G Final Product: Oxopyrimidine Derivative F->G

Caption: Multi-step synthesis of a benzothiophene-pyrimidine hybrid.

Detailed Experimental Protocol

Note: All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Reagents should be of analytical grade.

Step 1: Synthesis of N-(4-acetylphenyl)-3-chloro-1-benzothiophene-2-carboxamide (Intermediate Amide)
  • Principle: This step involves a nucleophilic acyl substitution reaction where the amino group of 4-aminoacetophenone attacks the electrophilic carbonyl carbon of 3-chlorobenzothiophene-2-carbonyl chloride, forming a stable amide bond. Acetone is used as a polar aprotic solvent.

  • Materials & Reagents:

    • 3-Chlorobenzothiophene-2-carbonyl chloride (1.0 eq)

    • 4-Aminoacetophenone (1.0 eq)

    • Acetone

    • Round-bottom flask, magnetic stirrer, reflux condenser

  • Procedure:

    • Dissolve 3-chlorobenzothiophene-2-carbonyl chloride and 4-aminoacetophenone in acetone in a round-bottom flask.

    • Stir the mixture at room temperature for 30 minutes, then gently reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water with constant stirring.

    • The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried.

  • Purification & Characterization:

    • The crude product can be recrystallized from a suitable solvent like ethanol to yield the pure amide.

    • Confirm the structure using IR (to observe C=O and N-H stretching), ¹H-NMR, and Mass Spectrometry.[8][9]

Step 2: Synthesis of the Benzothiophene-Chalcone Intermediate
  • Principle: This is a base-catalyzed Claisen-Schmidt condensation. The base (KOH) deprotonates the methyl group of the acetyl moiety on the intermediate amide, generating a nucleophilic enolate. This enolate then attacks the carbonyl carbon of an aromatic aldehyde, followed by dehydration to yield the α,β-unsaturated ketone system characteristic of chalcones.[8]

  • Materials & Reagents:

    • N-(4-acetylphenyl)-3-chloro-1-benzothiophene-2-carboxamide (from Step 1) (1.0 eq)

    • A substituted aromatic aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde) (1.0 eq)

    • Potassium hydroxide (KOH)

    • Dimethylformamide (DMF)

  • Procedure:

    • In a flask, dissolve the intermediate amide and the selected aromatic aldehyde in DMF.

    • Add a catalytic amount of powdered KOH to the solution.

    • Stir the reaction mixture at room temperature for 8-10 hours. Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into crushed ice.

    • The solid chalcone that precipitates is collected by filtration, washed with water until neutral, and dried.

  • Purification & Characterization:

    • Recrystallize from an appropriate solvent (e.g., acetic acid or ethanol).

    • Characterize by IR (noting the shift in C=O stretch and appearance of C=C stretch), ¹H-NMR (observing the characteristic doublet for vinyl protons), and Mass Spectrometry.[8]

G cluster_0 Claisen-Schmidt Condensation Mechanism Start Amide-Ketone + Ar-CHO Enolate Base (KOH) generates nucleophilic enolate Start->Enolate Attack Enolate attacks aldehyde carbonyl Enolate->Attack Intermediate Aldol Adduct (β-hydroxy ketone) Attack->Intermediate Dehydration Base-catalyzed dehydration Intermediate->Dehydration Product Chalcone Product (α,β-unsaturated ketone) Dehydration->Product

Caption: Key steps in the base-catalyzed formation of the chalcone.

Step 3: Synthesis of the Final Oxopyrimidine Derivative
  • Principle: This is a cyclocondensation reaction. The chalcone intermediate reacts with urea in an acidic medium. The reaction proceeds through a Michael addition of one of the urea nitrogens to the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration to form the stable six-membered pyrimidine ring.

  • Materials & Reagents:

    • Benzothiophene-Chalcone (from Step 2) (1.0 eq)

    • Urea (1.2 eq)

    • Glacial Acetic Acid

  • Procedure:

    • Add the chalcone and urea to a round-bottom flask containing glacial acetic acid.

    • Reflux the mixture for 6-8 hours, monitoring by TLC.

    • After cooling to room temperature, pour the reaction mixture into ice-cold water.

    • The precipitated solid is filtered, washed with water to remove excess acid, and dried.

  • Purification & Characterization:

    • The final product can be purified by recrystallization from 1,4-dioxane or a similar high-boiling solvent.[8]

    • Confirm the final structure using comprehensive spectral analysis (IR, ¹H-NMR, ¹³C-NMR, and HR-MS) to verify the formation of the pyrimidine ring.[8][10]

Part 3: Antimicrobial Activity Evaluation - A Self-Validating Protocol

The synthesis of novel compounds is validated by evaluating their biological activity. The following protocol outlines a standard method for assessing the antibacterial efficacy of the newly synthesized benzothiophene derivatives.

Protocol: Cup-Plate Agar Diffusion Method
  • Principle: This method assesses antibacterial activity by measuring the zone of inhibition around a disk or well containing the test compound on an agar plate uniformly seeded with a specific bacterium. The diameter of the clear zone where bacterial growth is inhibited is proportional to the compound's potency.

  • Materials & Reagents:

    • Synthesized benzothiophene derivatives

    • Standard antibiotic (e.g., Ciprofloxacin, Ampicillin) for positive control[8]

    • Solvent (e.g., DMF or DMSO) for negative control

    • Bacterial strains (e.g., Gram-positive: Staphylococcus aureus, Bacillus subtilis; Gram-negative: Escherichia coli, Pseudomonas aeruginosa)[8]

    • Nutrient agar medium

    • Sterile petri dishes, sterile borer/well cutter, micropipettes

  • Procedure:

    • Prepare nutrient agar plates according to standard procedures and allow them to solidify.

    • Prepare a standardized inoculum of the test bacteria and uniformly spread it over the surface of the agar plates.

    • Using a sterile borer, create uniform wells (e.g., 6 mm diameter) in the seeded agar.

    • Prepare solutions of the synthesized compounds and the standard antibiotic at a known concentration (e.g., 100 µg/mL in DMF).

    • Carefully add a fixed volume (e.g., 100 µL) of each test solution, the positive control, and the negative control (solvent alone) into separate wells.

    • Incubate the plates at 37 °C for 24 hours.

    • After incubation, measure the diameter of the zone of inhibition (in mm) for each well.

Data Presentation and Interpretation

The results should be tabulated for clear comparison. The data below is representative of typical findings for a series of benzothiophene derivatives.[8]

CompoundZone of Inhibition (mm) vs. S. aureus (Gram +)Zone of Inhibition (mm) vs. B. subtilis (Gram +)Zone of Inhibition (mm) vs. E. coli (Gram -)Zone of Inhibition (mm) vs. P. aeruginosa (Gram -)
Chalcone 3b 11161514
Pyrimidine 4b 14111314
Isoxazoline 5b 13151214
Pyrazole 7b 15131314
Ampicillin (Std.) 23241823
DMF (Control) 0000

Data adapted from Naganagowda et al., J. Chil. Chem. Soc., 2012.[8]

Interpretation: By comparing the zones of inhibition, researchers can establish structure-activity relationships (SAR). For example, one might observe that cyclization of the chalcone into a pyrazole (7b) enhances activity against S. aureus compared to the parent chalcone (3b). Such insights are crucial for guiding the next cycle of drug design and optimization. For more quantitative data, a broth microdilution assay can be performed to determine the Minimum Inhibitory Concentration (MIC).[10]

References

  • Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2024, June 10). Benzothiophene: Assorted Bioactive Effects. Retrieved from [Link]

  • Naganagowda, G., Thamyongkit, P., & Petsom, A. (2012). Synthesis and antimicrobial activities of benzothiophene derivatives. Journal of the Chilean Chemical Society, 57(1), 1043-1047. Retrieved from [Link]

  • Padmashali, B., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences Review and Research, 28(1), 6-10. Retrieved from [Link]

  • ChemistryViews.org. (2020, September 15). New Path to Benzothiophenes. Retrieved from [Link]

  • Miró-Canturri, A., et al. (2022). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Synthesis, Properties, and Biological Applications of Benzothiophene. Retrieved from [Link]

  • Bentham Science. (n.d.). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Retrieved from [Link]

  • It's Chemistry Time. (2022, December 2). Benzothiophene - Introduction + Reactions +Synthesis +Application. YouTube. Retrieved from [Link]

  • Gabriele, B., et al. (2015). Synthesis of Benzothiophene Derivatives by Pd-Catalyzed or Radical-Promoted Heterocyclodehydration of 1-(2-Mercaptophenyl)-2-yn-1-ols. The Journal of Organic Chemistry, 80(12), 6147-6156. Retrieved from [Link]

  • Goud, B.S., et al. (2022). Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. RSC Medicinal Chemistry, 13(10), 1251-1256. Retrieved from [Link]

  • Wang, Y., et al. (2016). Highly selective synthesis of 6-substituted benzothiophenes by Sc(OTf)3-catalyzed intermolecular cyclization and sulfur migration. Organic & Biomolecular Chemistry, 14(38), 9037-9041. Retrieved from [Link]

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Application Notes & Protocols: A Strategic Framework for Developing Novel Antifungal Agents from 3-Chloro-6-Methoxy-1-Benzothiophene-2-Carbonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The escalating threat of invasive fungal infections, compounded by the rise of antifungal resistance, necessitates the urgent development of novel therapeutic agents. Benzothiophene scaffolds represent a privileged class of heterocyclic compounds, demonstrating a wide array of pharmacological activities, including significant antifungal potential.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging 3-Chloro-6-Methoxy-1-Benzothiophene-2-Carbonyl Chloride as a versatile starting scaffold for the synthesis and evaluation of a new generation of antifungal candidates. We present a structured workflow from derivative synthesis and primary screening to mechanism of action elucidation and initial safety profiling, supported by detailed, field-proven protocols.

Introduction: The Rationale for Benzothiophene Scaffolds in Antifungal Discovery

Benzothiophene and its derivatives have garnered substantial interest in medicinal chemistry due to their structural similarity to endogenous molecules and their capacity for diverse biological interactions.[3] Their demonstrated efficacy against clinically relevant fungal pathogens, including species of Candida, Aspergillus, and various dermatophytes, positions them as a promising foundation for new drug discovery campaigns.[4]

The selected starting material, this compound, is an ideal scaffold for several reasons:

  • High Reactivity: The acyl chloride at the C2 position is a highly reactive functional group, amenable to facile nucleophilic substitution with a wide range of amines, alcohols, and thiols. This allows for the rapid generation of a diverse chemical library of amides, esters, and thioesters.

  • Structural Versatility: The benzothiophene core provides a rigid backbone, while the substituents at the C3 (Chloro) and C6 (Methoxy) positions offer opportunities for future modification to fine-tune activity and pharmacokinetic properties.

  • Proven Pharmacophore: The core structure is a known pharmacophore, increasing the probability of identifying derivatives with potent biological activity.

This guide outlines a systematic approach to harness these features, progressing from chemical synthesis to robust biological characterization.

Synthesis & Library Development: A Modular Approach

The primary strategy involves creating a library of novel chemical entities by reacting the starting acyl chloride with a diverse set of nucleophiles. This structure-activity relationship (SAR) approach allows for the systematic exploration of chemical space to identify key structural motifs responsible for antifungal activity.[4]

G cluster_0 Core Scaffold cluster_1 Nucleophilic Reagents cluster_2 Derivative Library A 3-Chloro-6-Methoxy-1- Benzothiophene-2-Carbonyl Chloride E Amide Derivatives A->E Amidation F Ester Derivatives A->F Esterification G Thioester Derivatives A->G Thioesterification B Primary/Secondary Amines (R1R2NH) B->E C Alcohols/Phenols (R3OH) C->F D Thiols/Thiophenols (R4SH) D->G

Caption: Synthetic workflow for generating a diverse library of benzothiophene derivatives.

Protocol 1: General Procedure for Synthesis of Benzothiophene Amide Derivatives

Causality: This protocol utilizes a standard nucleophilic acyl substitution reaction. The highly electrophilic carbon of the acyl chloride is readily attacked by the nucleophilic nitrogen of the amine. A non-nucleophilic base (e.g., triethylamine) is included to quench the HCl byproduct generated during the reaction, preventing protonation of the amine reactant and driving the reaction to completion.

Materials & Equipment:

  • This compound

  • Selected primary or secondary amine (1.1 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equivalents)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

  • Ice bath

  • Thin Layer Chromatography (TLC) plate for reaction monitoring

  • Standard work-up reagents: 1M HCl, saturated NaHCO₃ solution, brine, anhydrous MgSO₄

  • Silica gel for column chromatography purification

Step-by-Step Methodology:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DCM.

  • Cooling: Cool the solution to 0°C using an ice bath. This mitigates the exothermic nature of the reaction.

  • Addition of Reagents: To the stirred solution, add the selected amine (1.1 eq.) followed by the dropwise addition of TEA (1.5 eq.).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching & Work-up: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (to remove excess base and amine), saturated NaHCO₃ solution (to remove residual acid), and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure amide derivative.

  • Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In Vitro Antifungal Screening Cascade

Once synthesized, the library of compounds must be screened to identify those with antifungal activity. The standard approach is to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).

Protocol 2: Determination of MIC and MFC via Broth Microdilution

Causality: This assay is based on the principle of exposing a standardized inoculum of fungi to serial dilutions of the test compound. The MIC is the lowest concentration that prevents visible growth, indicating fungistatic activity. The MFC is determined by sub-culturing from the clear wells onto drug-free agar; the lowest concentration that results in no growth indicates fungicidal activity. This protocol is aligned with the standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of data.[5][6][7]

Materials & Equipment:

  • Synthesized benzothiophene derivatives and control antifungal (e.g., Fluconazole, Amphotericin B)

  • Fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305, Cryptococcus neoformans H99)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer or plate reader (530 nm)

  • Incubator (35-37°C)

  • Sabouraud Dextrose Agar (SDA) plates

Step-by-Step Methodology:

  • Compound Preparation: Prepare stock solutions of test compounds in DMSO. Create serial two-fold dilutions in RPMI-1640 medium in a 96-well plate, typically ranging from 256 µg/mL to 0.5 µg/mL.

  • Inoculum Preparation: Culture fungal strains on SDA plates. For yeasts, prepare a cell suspension in sterile saline and adjust to a concentration of 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the assay plate. For molds, harvest conidia and adjust similarly.

  • Inoculation: Add 100 µL of the final fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted compound. Include sterility controls (medium only) and growth controls (inoculum in medium with DMSO).

  • Incubation: Incubate the plates at 35°C for 24-48 hours (depending on the fungal species).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by reading the optical density at 530 nm.

  • MFC Determination: Following MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth. Spread the aliquot onto an SDA plate.

  • Incubation & MFC Reading: Incubate the SDA plates at 35°C for 24-48 hours. The MFC is the lowest concentration from which no colonies grow on the subculture plate. A compound is considered fungicidal if the MFC/MIC ratio is ≤ 4.[8]

Elucidating the Mechanism of Action (MoA)

Identifying the molecular target of active compounds is paramount for lead optimization. For many antifungal agents, including some benzothiophene derivatives, the fungal cell membrane and its components, particularly ergosterol, are primary targets.[9][10][11] Disrupting ergosterol biosynthesis compromises membrane integrity, leading to cell death.[12]

G cluster_0 Drug Action cluster_1 Fungal Cell Pathway cluster_2 Cellular Outcome A Benzothiophene Derivative B Ergosterol Biosynthesis Enzyme (e.g., CYP51) A->B Inhibition C Ergosterol Production B->C Blocked D Cell Membrane Formation C->D Required For E Defective Cell Membrane D->E Impaired F Increased Membrane Permeability E->F G Cell Lysis & Death F->G

Caption: Proposed mechanism of action targeting ergosterol biosynthesis.

Protocol 3: Ergosterol Biosynthesis Inhibition Assay

Causality: This spectrophotometric assay quantifies the total amount of ergosterol and its precursor, 24(28)-dehydroergosterol, in fungal cells. A reduction in the characteristic absorbance spectrum of these sterols in treated cells compared to untreated controls indicates inhibition of the ergosterol biosynthesis pathway.[13]

Materials & Equipment:

  • Log-phase fungal culture (C. albicans)

  • Active benzothiophene compound and control (Ketoconazole)

  • Saponification reagent: 25% alcoholic KOH (25g KOH in 35mL sterile dH₂O, brought to 100mL with 100% ethanol)

  • n-heptane

  • UV-Vis Spectrophotometer and quartz cuvettes

Step-by-Step Methodology:

  • Treatment: Inoculate a flask of Sabouraud Dextrose Broth with C. albicans and add the test compound at its MIC value. Incubate for 16-24 hours with shaking.

  • Cell Harvest: Harvest the cells by centrifugation. Wash the cell pellet with sterile dH₂O and record the wet weight.

  • Saponification: Resuspend the pellet in the saponification reagent and vortex vigorously. Incubate at 85°C for 1 hour to extract sterols.

  • Sterol Extraction: After cooling, add sterile dH₂O and n-heptane. Vortex for 3 minutes to extract the non-saponifiable fraction (containing sterols) into the n-heptane layer.

  • Analysis: Transfer the n-heptane layer to a quartz cuvette. Scan the absorbance from 230 nm to 300 nm.

  • Quantification: Calculate the percentage of ergosterol content based on the absorbance values at 281.5 nm and 230 nm, normalized to the wet weight of the initial cell pellet. A significant reduction in ergosterol content in treated cells compared to the control indicates pathway inhibition.

Protocol 4: Fungal Cell Membrane Integrity Assay

Causality: Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells. If a compound damages the cell membrane, PI enters the cell and binds to DNA, causing a significant increase in fluorescence. This provides a direct measure of membrane permeabilization.[14]

Materials & Equipment:

  • Log-phase fungal culture (C. albicans)

  • Active benzothiophene compound

  • Propidium Iodide (PI) stock solution (1 mg/mL)

  • Phosphate-buffered saline (PBS)

  • Fluorometer or fluorescence microscope

Step-by-Step Methodology:

  • Cell Preparation: Harvest and wash fungal cells, then resuspend in PBS to a defined concentration.

  • Treatment: Treat the cell suspension with the test compound at 1x and 2x MIC for 1-2 hours. Include an untreated control.

  • Staining: Add PI to each sample to a final concentration of 5-10 µg/mL.

  • Incubation: Incubate in the dark at room temperature for 15-30 minutes.

  • Measurement: Measure the fluorescence intensity using a fluorometer (Excitation ~535 nm / Emission ~617 nm). Alternatively, visualize the cells under a fluorescence microscope. A significant increase in red fluorescence in treated cells indicates loss of membrane integrity.

Selectivity and In Vitro Safety Profiling

An ideal antifungal agent must be selectively toxic to fungal cells while exhibiting minimal toxicity to host mammalian cells.[15] This is a critical hurdle, as both are eukaryotes.[16] The Selectivity Index (SI) is a key metric used to prioritize compounds for further development.

Protocol 5: Mammalian Cell Cytotoxicity Assay (MTT Assay)

Causality: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cytotoxicity.[17]

Materials & Equipment:

  • Human cell line (e.g., HEK-293, human embryonic kidney cells)

  • DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well cell culture plates

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Plate reader (570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK-293 cells into a 96-well plate at a density of ~1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Incubate for another 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the purple formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the 50% cytotoxic concentration (CC₅₀), which is the compound concentration that reduces cell viability by 50%.

Data Integration and Lead Candidate Prioritization

The data generated from these protocols should be consolidated to guide the selection of lead candidates. The most promising compounds will exhibit potent antifungal activity (low MIC/MFC), a clear and desirable mechanism of action, and high selectivity.

Table 1: Integrated Data Summary for Antifungal Candidate Prioritization

Compound IDMIC (µg/mL) vs C. albicansMFC (µg/mL) vs C. albicansMFC/MIC RatioErgosterol Inhibition (%)CC₅₀ (µg/mL) vs HEK-293Selectivity Index (SI = CC₅₀/MIC)
BT-Amide-0148275%>128>32
BT-Amide-0232128420%642
BT-Ester-011632245%>128>8
Fluconazole2321685%>256>128

Interpretation: In this hypothetical dataset, BT-Amide-01 emerges as a strong lead candidate. It demonstrates potent, fungicidal activity, appears to act via ergosterol inhibition, and shows a very high selectivity index, suggesting a wide therapeutic window.

Conclusion and Future Directions

This guide provides a robust and logical framework for the development of novel antifungal agents derived from this compound. By systematically synthesizing a diverse library and employing a rigorous cascade of in vitro assays, researchers can efficiently identify and characterize promising lead compounds. The protocols detailed herein are designed to be self-validating, grounded in established standards, and focused on generating the critical data needed for informed decision-making in a drug discovery program.

Future work on prioritized leads should include expanded profiling against a broader panel of resistant fungal strains, secondary MoA studies to rule out off-target effects, and progression into in vivo animal models of fungal infection to evaluate efficacy and pharmacokinetics.

References

  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (n.d.). Bentham Science.
  • Antifungal activity of synthetic di(hetero)arylamines based on the benzo[b]thiophene moiety. (n.d.). PubMed.
  • Design, synthesis and antifungal activity of novel α-methylene-γ-butyrolactone derivatives containing benzothiophene moiety. (2024). Pest Management Science. Retrieved from [Link]

  • Antifungal Susceptibility Test Interpretive Criteria. (2022). U.S. Food and Drug Administration. Retrieved from [Link]

  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024). Current Organic Chemistry. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. (2014). International Journal of Pharmaceutical and Clinical Research. Retrieved from [Link]

  • Elucidation of Dual Antimicrobial and Anti-Parkinsonian Activities through an In-Silico Approach of Ipomoea mauritiana Jacq. in the Context of the Gut–Brain Axis. (2024). ACS Omega. Retrieved from [Link]

  • Myricetin Disturbs the Cell Wall Integrity and Increases the Membrane Permeability of Candida albicans. (2019). Journal of Microbiology and Biotechnology. Retrieved from [Link]

  • In vitro antifungal susceptibility testing. (1998). Enfermedades Infecciosas y Microbiología Clínica. Retrieved from [Link]

  • In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. (2000). Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • New antifungal strategies and drug development against WHO critical priority fungal pathogens. (2024). Frontiers in Microbiology. Retrieved from [Link]

  • Involvement of the Cell Wall–Integrity Pathway in Signal Recognition, Cell-Wall Biosynthesis, and Virulence in Magnaporthe oryzae. (2023). Molecular Plant-Microbe Interactions®. Retrieved from [Link]

  • Synthesis, Antifungal Ergosterol Inhibition, Antibiofilm Activities, and Molecular Docking on β-Tubulin and Sterol 14-Alpha Demethylase along with DFT-Based Quantum Mechanical Calculation of Pyrazole Containing Fused Pyridine–Pyrimidine Derivatives. (2023). Molecules. Retrieved from [Link]

  • Antifungal Susceptibility Testing: Current Approaches. (2020). Clinical Microbiology Reviews. Retrieved from [Link]

  • Evaluation of antifungal activity, mechanisms of action and toxicological profile of the synthetic amide 2-chloro- N-phenylacetamide. (2023). Drug and Chemical Toxicology. Retrieved from [Link]

  • Antifungal treatment strategies and their impact on resistance development in clinical settings. (2024). JAC-Antimicrobial Resistance. Retrieved from [Link]

  • Cytotoxicity assays were performed for each of the (A) four antifungal... (n.d.). ResearchGate. Retrieved from [Link]

  • Advances in Antifungal Drug Development: An Up-To-Date Mini Review. (2021). Pharmaceuticals. Retrieved from [Link]

  • Disruption of cell wall and membrane integrity as antioomycete and antifungal mode of action by fusaric and 9,10-dehydrofusaric acids from endophytic fungus Fusarium lactis strain SME13-2. (2023). Journal of Applied Microbiology. Retrieved from [Link]

  • Ergosterol biosynthesis inhibitor potency in different assay methods. (n.d.). ResearchGate. Retrieved from [Link]

  • Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins. (1998). Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide. (2022). Anais da Academia Brasileira de Ciências. Retrieved from [Link]

  • a new molecule with activity against strains of Aspergillus flavus Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide. (2022). Anais da Academia Brasileira de Ciências. Retrieved from [Link]

  • Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. (2024). International Journal of Molecular Sciences. Retrieved from [Link]

  • In vitro antifungal susceptibility testing. (2018). ResearchGate. Retrieved from [Link]

  • Antifungal drug discovery: the process and outcomes. (2015). Microbial Cell. Retrieved from [Link]

  • Antifungal Drug In Vitro Cytotoxicity Assessment Service. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Permeabilization of Fungal Membranes by Plant Defensins Inhibits Fungal Growth. (2000). Applied and Environmental Microbiology. Retrieved from [Link]

  • In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. (2023). Journal of Fungi. Retrieved from [Link]

  • Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles. (2018). Frontiers in Microbiology. Retrieved from [Link]

  • What are Ergosterol biosynthesis inhibitors and how do they work?. (2024). Patsnap Synapse. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 3-Chloro-6-Methoxy-1-Benzothiophene-2-Carbonyl Chloride by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the purification of 3-Chloro-6-Methoxy-1-Benzothiophene-2-Carbonyl Chloride via recrystallization. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to troubleshoot common issues and optimize your purification process, ensuring the high purity of your final compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of recrystallizing this compound?

Recrystallization is a critical purification technique used to remove impurities that may have been introduced during the synthesis of this compound. These impurities can include starting materials, by-products, and decomposition products. A highly purified form of this compound is often essential for subsequent reactions in drug discovery and development to ensure the desired reaction outcome and to avoid the formation of unwanted side products.

Q2: What are the most critical factors to consider when selecting a recrystallization solvent for an acyl chloride like this?

The primary consideration is the high reactivity of the acyl chloride group. This functional group is susceptible to hydrolysis and reaction with other nucleophiles. Therefore, the ideal solvent must be:

  • Aprotic: The solvent must not contain any acidic protons, such as those found in water, alcohols, or even primary and secondary amines. The presence of such protons would lead to the rapid decomposition of the acyl chloride.

  • Inert: The solvent should not react with the acyl chloride or any other part of the molecule.

  • Appropriate Solubility Profile: The chosen solvent should exhibit a steep solubility curve for this compound. This means the compound should be sparingly soluble at low temperatures but highly soluble at elevated temperatures. This differential solubility is the basis for successful recrystallization.

Q3: Which solvents are generally recommended for the recrystallization of this compound?

Based on the chemical properties of the target compound and experience with similar molecules, the following aprotic solvents are recommended for initial screening:

SolventRationale for UsePotential Issues
Hexanes A non-polar solvent that is unlikely to react with the acyl chloride. Often a good choice for precipitating polar impurities.May have low solvating power, even at elevated temperatures, leading to poor recovery.
Toluene An aromatic, non-polar solvent with a higher boiling point than hexanes, which can aid in dissolving the compound.Its higher boiling point requires careful temperature control during cooling to promote crystal growth rather than precipitation.
Dichloromethane (DCM) A polar aprotic solvent that can be effective in dissolving a range of organic compounds.Its high volatility can make it challenging to handle, and it may co-distill with trace amounts of water if not properly dried.
Solvent Mixtures A combination of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is sparingly soluble) can be used to fine-tune the solubility profile. For example, a mixture of toluene and hexanes could be effective.The optimal ratio of the solvent mixture needs to be determined empirically.

It is crucial to ensure all solvents are anhydrous (dry) before use to prevent hydrolysis of the acyl chloride.

Troubleshooting Guide

This section addresses specific problems you may encounter during the recrystallization process.

Problem 1: The compound does not dissolve in the chosen solvent, even at elevated temperatures.

  • Cause: The solvating power of the chosen solvent is too low for your compound.

  • Solution:

    • Increase the volume of the solvent: Add more solvent in small increments until the compound dissolves. Be mindful that using a large volume of solvent may reduce the final yield.

    • Switch to a more polar aprotic solvent: If you started with a non-polar solvent like hexanes, try a more polar option like toluene or dichloromethane.

    • Use a solvent mixture: Add a small amount of a "good" solvent (one in which your compound is known to be highly soluble) to the initial solvent to increase its solvating power.

Problem 2: The compound "oils out" instead of forming crystals upon cooling.

  • Cause: The solution is supersaturated, and the compound is coming out of the solution too quickly for an ordered crystal lattice to form. This can also happen if the melting point of the compound is lower than the boiling point of the solvent.

  • Solution:

    • Reheat the solution: Add a small amount of additional solvent to the oiled-out mixture and reheat until a clear solution is formed.

    • Slow cooling: Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath or refrigerator. Rapid cooling often leads to precipitation rather than crystallization.

    • Scratching the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small glass particles can act as nucleation sites for crystal growth.

    • Seed crystals: If you have a small amount of pure, crystalline material, add a single seed crystal to the cooled solution to initiate crystallization.

Problem 3: No crystals form, even after extended cooling.

  • Cause: The solution is not sufficiently saturated, or there are no nucleation sites for crystal growth to begin.

  • Solution:

    • Reduce the solvent volume: Carefully evaporate some of the solvent to increase the concentration of your compound.

    • Induce crystallization: Employ the techniques mentioned in "Problem 2," such as scratching the flask or adding seed crystals.

    • Use an anti-solvent: If your compound is soluble in the current solvent, you can slowly add a "poor" solvent (an anti-solvent) in which your compound is insoluble until the solution becomes turbid, indicating the onset of precipitation. Then, allow the solution to stand and cool slowly.

Problem 4: The recovered crystals are discolored or appear impure.

  • Cause: The recrystallization process did not effectively remove all impurities. This could be due to the impurity having a similar solubility profile to your compound in the chosen solvent or the presence of insoluble impurities.

  • Solution:

    • Perform a second recrystallization: A second pass through the recrystallization process can often significantly improve purity.

    • Hot filtration: If you suspect insoluble impurities, perform a hot filtration of the dissolved solution before allowing it to cool. This will remove any solid contaminants.

    • Use a different solvent system: The impurity may have a different solubility in another solvent system. Experiment with the recommended solvents to find one that leaves the impurity in the mother liquor.

    • Charcoal treatment: For colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb the colored compounds. Use charcoal sparingly, as it can also adsorb your product.

Experimental Protocol: Recrystallization of this compound

Safety Precautions: this compound is an acyl chloride and is corrosive and moisture-sensitive. Handle this compound in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All glassware must be thoroughly dried before use.

Step-by-Step Methodology:

  • Solvent Selection: Based on small-scale trials, select a suitable anhydrous solvent or solvent mixture (e.g., toluene/hexanes).

  • Dissolution:

    • Place the crude this compound in a dry Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of the chosen solvent to the flask.

    • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution. Avoid boiling the solvent for extended periods.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.

  • Cooling and Crystallization:

    • Remove the flask from the heat and cover it with a watch glass or loose-fitting stopper to prevent solvent evaporation and atmospheric moisture contamination.

    • Allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter paper.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under a vacuum to remove any residual solvent.

Visualizing the Workflow

Recrystallization_Workflow Start Start with Crude Product Dissolve Dissolve in Minimum Hot Anhydrous Solvent Start->Dissolve Troubleshoot1 Insoluble? Dissolve->Troubleshoot1 HotFiltration Hot Filtration (Optional) Cooling Slow Cooling to Room Temperature HotFiltration->Cooling Troubleshoot2 Oiling Out? Cooling->Troubleshoot2 IceBath Cool in Ice Bath Troubleshoot3 No Crystals? IceBath->Troubleshoot3 VacuumFiltration Vacuum Filtration Wash Wash with Cold Solvent VacuumFiltration->Wash Dry Dry Under Vacuum Wash->Dry End Pure Crystalline Product Dry->End Troubleshoot1->Dissolve Add more solvent/ Change solvent Troubleshoot1->HotFiltration Yes Troubleshoot1->Cooling No Troubleshoot2->Dissolve Reheat, add solvent, cool slower Troubleshoot2->IceBath No Troubleshoot3->Cooling Concentrate/ Scratch/Seed Troubleshoot3->VacuumFiltration No

Validation & Comparative

The Pivotal Role of the 6-Methoxy Group in Defining the Biological Profile of Benzothiophene Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the benzo[b]thiophene scaffold stands as a privileged structure, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2] The therapeutic potential of these derivatives is not merely a function of the core heterocycle but is intricately modulated by the nature and position of its substituents. Among these, the 6-methoxy group has emerged as a key player, significantly influencing the potency, selectivity, and pharmacokinetic properties of these molecules. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 6-methoxybenzothiophene derivatives, offering a comparative perspective against other substitution patterns to elucidate the nuanced role of this specific functional group.

Understanding the Influence of Substitution on the Benzo[b]thiophene Core

The biological activity of benzo[b]thiophene derivatives is dictated by a delicate interplay of electronic and steric factors governed by its substituents. Modifications at various positions on the benzene ring can dramatically alter the molecule's interaction with its biological target. This guide will focus on the impact of substitutions at the 6-position, with a particular emphasis on the methoxy group, and compare its effects to other functionalities at the same position across different therapeutic areas.

Anticancer Activity: A Tale of Positional Isomers

The anticancer potential of benzo[b]thiophene derivatives has been a fertile ground for SAR studies. A notable example is a series of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives investigated as inhibitors of tubulin polymerization, a critical process in cell division and a validated target for cancer therapy.

A systematic investigation into the placement of a methoxy group on the benzo[b]thiophene ring revealed a striking positional dependence on antiproliferative activity. The study compared derivatives with a methoxy group at the C-4, C-5, C-6, and C-7 positions. The results, summarized in the table below, underscore the critical importance of the substituent's location.

Compound IDMethoxy PositionMean GI50 (µM)
1a 40.021
1b 50.45
1c 6 0.025
1d 70.019

Data synthesized from studies on 2-(3′,4′,5′-trimethoxybenzoyl)-3-methylbenzo[b]thiophene derivatives.

As the data illustrates, compounds with the methoxy group at the C-4, C-6, and C-7 positions exhibited potent antiproliferative activity, with GI50 values in the nanomolar range. In stark contrast, the derivative with the methoxy group at the C-5 position was significantly less active. This highlights a clear SAR trend where the electronic and steric properties of the methoxy group are optimally accommodated by the biological target when positioned at C-4, C-6, or C-7.

Further exploration into the SAR at the 6-position has been indirectly provided by studies on 6-aminobenzo[b]thiophene 1,1-dioxide derivatives, which are synthesized from a 6-nitro precursor.[1] While not a direct comparison, the successful development of potent anticancer agents from 6-substituted precursors underscores the significance of this position for biological activity. These studies collectively suggest that the 6-position is a key "hotspot" for modification to achieve potent anticancer effects.

Experimental Protocol: Synthesis of 6-Methoxy-2-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene

A representative synthetic protocol for a 6-methoxybenzothiophene derivative with anticancer activity is outlined below.

Step 1: Synthesis of 6-Methoxybenzo[b]thiophene

  • To a solution of 4-methoxythiophenol (1 eq.) in a suitable solvent (e.g., DMF), add chloroacetaldehyde dimethyl acetal (1.1 eq.) and a base (e.g., K2CO3, 2 eq.).

  • Heat the reaction mixture at 80-100 °C for 4-6 hours.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 6-methoxybenzo[b]thiophene.

Step 2: Friedel-Crafts Acylation

  • Dissolve 6-methoxybenzo[b]thiophene (1 eq.) and 3,4,5-trimethoxybenzoyl chloride (1.2 eq.) in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere.

  • Cool the solution to 0 °C and add a Lewis acid catalyst (e.g., AlCl3, 1.5 eq.) portion-wise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12-16 hours.

  • Quench the reaction by carefully adding ice-water.

  • Separate the organic layer, wash with saturated NaHCO3 solution and brine, dry over anhydrous Na2SO4, and concentrate.

  • Purify the resulting solid by recrystallization or column chromatography to yield the final product.

SAR_Anticancer cluster_scaffold Benzo[b]thiophene Core cluster_modifications Substitutions at 6-Position cluster_activity Anticancer Activity Core Benzo[b]thiophene Methoxy 6-Methoxy Core->Methoxy Modification Amino 6-Amino (from 6-Nitro) Core->Amino Modification Other Other Substituents Core->Other Modification High High Potency (e.g., Tubulin Inhibition) Methoxy->High Leads to Amino->High Leads to Moderate Moderate Potency Low Low Potency

Antimicrobial Activity: The Influence of Electronic and Lipophilic Properties

The benzo[b]thiophene scaffold is also a promising framework for the development of novel antimicrobial agents.[3][4] A study on a series of 6-substituted benzo[b]thiophene-2-acylhydrazone derivatives provided valuable insights into the SAR for antibacterial activity against Staphylococcus aureus. This study compared the effect of different substituents at the 6-position, including hydrogen, chloro, and methoxy groups.

The results indicated that the nature of the substituent at the 6-position significantly modulates the antimicrobial potency. While a comprehensive quantitative comparison is dependent on the entire molecular structure, the study revealed that electron-withdrawing groups like chloro at the 6-position can enhance activity. For instance, the (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide derivative was identified as a potent hit.[3]

In contrast, the presence of a 6-methoxy group, an electron-donating group, can have a variable effect. While it may not always lead to the most potent compounds in a given series, its influence on properties such as solubility and metabolic stability can be beneficial for overall drug-like characteristics. The lipophilicity and electronic nature of the 6-substituent are key determinants of how the molecule interacts with the bacterial cell wall and its intracellular targets.

Experimental Workflow: Antimicrobial Susceptibility Testing

The evaluation of the antimicrobial activity of novel benzo[b]thiophene derivatives typically follows a standardized workflow.

Antimicrobial_Workflow Start Synthesized 6-Substituted Benzothiophene Derivatives MIC Determination of Minimum Inhibitory Concentration (MIC) (Broth Microdilution Method) Start->MIC MBC Determination of Minimum Bactericidal Concentration (MBC) MIC->MBC Cytotoxicity Cytotoxicity Assay (e.g., MTT on mammalian cells) MBC->Cytotoxicity End Lead Compound Identification Cytotoxicity->End

Neuroprotection: An Emerging Frontier

While the SAR of 6-methoxybenzothiophene derivatives in neuroprotection is a less explored area compared to anticancer and antimicrobial activities, the structural similarity of the benzo[b]thiophene core to endogenous molecules and existing neuroprotective agents suggests significant potential. The 6-methoxy group, by modulating the electronic properties and lipophilicity of the scaffold, can influence the ability of these compounds to cross the blood-brain barrier, a critical prerequisite for activity in the central nervous system. Future research in this area is warranted to systematically explore the impact of the 6-methoxy substitution on neuroprotective efficacy.

Conclusion: A Privileged Substituent on a Privileged Scaffold

The structure-activity relationship of 6-methoxybenzothiophene derivatives is a compelling demonstration of how subtle molecular modifications can lead to profound changes in biological activity. In the realm of anticancer agents, the 6-methoxy group is a key determinant of high potency, particularly in tubulin polymerization inhibitors. In the context of antimicrobial agents, its role is more nuanced, influencing a compound's overall physicochemical profile which in turn affects its interaction with bacterial targets.

The evidence strongly suggests that the 6-position of the benzo[b]thiophene scaffold is a critical locus for tuning biological activity. The methoxy group, with its unique electronic and steric properties, often serves as a favorable substituent, though its ultimate contribution is context-dependent and influenced by the rest of the molecular architecture. This guide underscores the importance of systematic SAR studies in the rational design of novel therapeutics and highlights the 6-methoxybenzothiophene scaffold as a promising starting point for the development of next-generation drugs.

References

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. ([Link])

  • Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities. ([Link])

  • Characterization and Synthesis of a 6-Substituted Benzo[b]thiophene. ([Link])

  • An overview of benzo[b]thiophene-based medicinal chemistry. ([Link])

  • SYNTHESIS AND ANTIMICROBIAL STUDIES OF SUBSTITUTED BENZO (b) THIOPHENE AND THEIR DERIVATIVES. ([Link])

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Safety Operating Guide

Navigating the Disposal of 3-Chloro-6-Methoxy-1-Benzothiophene-2-Carbonyl Chloride: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher engaged in the complex landscape of drug discovery and development, the synthesis and handling of novel chemical entities are routine. Yet, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a comprehensive, experience-driven protocol for the proper disposal of 3-Chloro-6-Methoxy-1-Benzothiophene-2-Carbonyl Chloride, ensuring the safety of laboratory personnel and the protection of our environment.

Understanding the Compound: A Prerequisite for Safe Handling

This compound (CAS No. 75998-29-7) is a reactive acyl chloride.[1][2] Its molecular structure, featuring a chlorinated benzothiophene core and an acyl chloride functional group, dictates its reactivity and hazardous properties. Acyl chlorides, as a class, are known for their vigorous reaction with nucleophiles, particularly water, leading to the formation of hydrochloric acid. This inherent reactivity underscores the critical need for meticulous handling and disposal procedures.

Hazard Profile:

The primary hazards associated with this compound are its corrosive nature.[1][3] It is classified as causing severe skin burns and serious eye damage.[1][3] Inhalation may also cause respiratory irritation.[4] Understanding these risks is the foundational step in developing a robust safety protocol.

Hazard ClassificationGHS CodeDescriptionSource
Skin Corrosion/IrritationH314Causes severe skin burns and eye damage[1][3]
Serious Eye DamageH318Causes serious eye damage[3]
Corrosive to MetalsH290May be corrosive to metals[3]

This table summarizes the key GHS hazard classifications for this compound and similar compounds.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is not merely a suggestion but a requirement governed by regulations from bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5][6][7] The following protocol is designed to meet these standards and is grounded in established principles of laboratory safety.

Step 1: In-Lab Neutralization of Small Residual Quantities

For minute, residual amounts of the compound (e.g., coating on glassware), a careful, in-situ neutralization can be performed within a certified chemical fume hood. The causality behind this initial step is to mitigate the primary hazard of the acyl chloride by converting it to a less reactive carboxylic acid derivative before it enters the waste stream.

Protocol:

  • Preparation: Don appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical splash goggles with a face shield.[3] Ensure the chemical fume hood is functioning correctly.

  • Cooling: Place the vessel containing the residual compound in an ice bath to manage the exothermic reaction.

  • Slow Addition of a Weak Base: Slowly and cautiously add a 5% aqueous solution of sodium bicarbonate. The bicarbonate will react with the acyl chloride to form the corresponding sodium carboxylate, carbon dioxide, and sodium chloride. The slow addition is critical to control the rate of CO2 evolution and prevent frothing and potential splashing of the corrosive material.

  • pH Verification: After the reaction has subsided, test the pH of the solution to ensure it is neutral (pH 6-8).

  • Aqueous Waste Disposal: The resulting neutralized aqueous solution can then be disposed of as hazardous aqueous waste, following your institution's specific guidelines.

Step 2: Segregation and Collection of Bulk Waste

Bulk quantities of this compound, including unused product and contaminated materials, must be treated as hazardous waste. The core principle here is the strict segregation of incompatible waste streams to prevent dangerous reactions within the waste container.

Protocol:

  • Waste Container: Designate a clearly labeled, dedicated waste container for halogenated organic solids.[8][9] The container should be made of a material compatible with corrosive and chlorinated compounds (e.g., high-density polyethylene).

  • Labeling: The label must clearly state "Hazardous Waste," "Corrosive," and list the chemical name: "this compound".[10]

  • Collection: Carefully transfer the solid waste into the designated container using appropriate tools (e.g., a chemically resistant spatula). Avoid creating dust.

  • Contaminated Materials: Any materials grossly contaminated with the compound, such as gloves, weighing paper, or absorbent pads, should also be placed in this container.

  • Secure Storage: Keep the waste container tightly closed when not in use and store it in a designated, well-ventilated, and secondary containment area away from incompatible materials such as bases and strong oxidizing agents.[4][11]

Step 3: Final Disposal by a Licensed Contractor

The ultimate disposal of the collected hazardous waste must be handled by a licensed and approved waste disposal company.[3][4] These contractors have the expertise and facilities to manage hazardous chemicals in an environmentally responsible manner, typically through high-temperature incineration.

Disposal Workflow Diagram:

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_disposal External Disposal Initial_Handling Initial Handling (in Fume Hood with PPE) Small_Residuals Small Residuals (e.g., on glassware) Initial_Handling->Small_Residuals Bulk_Waste Bulk Waste & Contaminated Materials Initial_Handling->Bulk_Waste Neutralization Careful Neutralization (e.g., with NaHCO3 soln.) Small_Residuals->Neutralization Segregation Segregation into Halogenated Organic Solid Waste Bulk_Waste->Segregation Aqueous_Waste Neutralized Aqueous Waste Neutralization->Aqueous_Waste Licensed_Contractor Licensed Waste Disposal Contractor Aqueous_Waste->Licensed_Contractor Waste_Container Labeled, Sealed Waste Container Segregation->Waste_Container Waste_Container->Licensed_Contractor Final_Disposal Final Disposal (e.g., Incineration) Licensed_Contractor->Final_Disposal

A visual representation of the disposal workflow for this compound.

Emergency Procedures: Preparedness is Paramount

Despite meticulous planning, accidents can occur. A well-defined emergency response plan is a non-negotiable component of laboratory safety.

Spill Response:

  • Evacuate: Immediately evacuate the affected area and alert colleagues.

  • Isolate: Restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • PPE: Don appropriate PPE, including respiratory protection if necessary.

  • Containment & Cleanup: For small spills, cover with a dry, inert absorbent material such as sand or vermiculite. Do not use combustible materials. Carefully scoop the absorbed material into a designated hazardous waste container. For large spills, contact your institution's environmental health and safety (EHS) department immediately.

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[4] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water and seek immediate medical attention.

Conclusion: A Culture of Safety

The responsible disposal of this compound is a direct reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the chemical's inherent hazards, adhering to a structured disposal protocol, and being prepared for emergencies, researchers can ensure that their valuable work does not come at the cost of safety or compliance. This guide serves as a foundational document, but it is imperative to always consult your institution's specific Chemical Hygiene Plan and EHS guidelines.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Department of Labor. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan. U.S. Department of Labor. Retrieved from [Link]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • Compliancy Group. (2023). OSHA Laboratory Standard. Retrieved from [Link]

  • University of Oslo. (2024). Chemical and Hazardous Waste Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Other Disposal Guidance. Retrieved from [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]

  • Vanderbilt University Office of Clinical and Research Safety. (n.d.). The Laboratory Standard. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). Retrieved from [Link]

  • Wikipedia. (n.d.). Cyanide. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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3-Chloro-6-Methoxy-1-Benzothiophene-2-Carbonyl Chloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.